5-Methyl-4-hexenal

Description

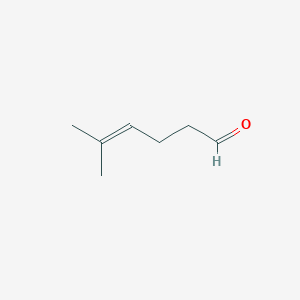

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylhex-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQDVQHPEUMVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446298 | |

| Record name | 5-methyl-4-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-32-9 | |

| Record name | 5-methyl-4-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-hexenal (CAS: 764-32-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-4-hexenal (CAS: 764-32-9), an α,β-unsaturated aldehyde with applications in the flavor and fragrance industry, as well as potential for further investigation in medicinal chemistry and biological research. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. Particular attention is given to its likely interaction with cellular signaling pathways, specifically the Keap1/Nrf2 antioxidant response pathway, a common target for α,β-unsaturated aldehydes. Detailed experimental protocols for its synthesis are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic green, grassy odor.[1] It is an organic compound classified as an aldehyde, with a six-carbon chain featuring a double bond and a methyl group at the fifth carbon position.[1]

| Property | Value | Reference |

| CAS Number | 764-32-9 | [2] |

| IUPAC Name | 5-methylhex-4-enal | [2] |

| Synonyms | 4-Isoheptenal, 5-Methyl-4-hexen-1-al | [1][2] |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Boiling Point | 150 °C | [3] |

| Density | 0.832 g/cm³ | [3] |

| SMILES | CC(=CCCC=O)C | [2] |

| InChI | 1S/C7H12O/c1-7(2)5-3-4-6-8/h5-6H,3-4H2,1-2H3 | [2] |

| InChIKey | FGQDVQHPEUMVJL-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Expected Signals |

| ¹H NMR | Signals for the aldehyde proton (~9.5–10 ppm), multiplet for the vinylic proton (~5.0–6.0 ppm), and resonances for the methyl groups (~0.9–1.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons. |

| Infrared (IR) | Strong absorption bands for the C=O stretch (1720–1700 cm⁻¹) and C=C stretch (1650–1600 cm⁻¹). |

| Mass Spectrometry (GC-MS) | A molecular ion peak at m/z 112, with fragmentation patterns corresponding to the loss of functional groups. |

Synthesis of this compound

This compound can be synthesized through several routes, with Aldol condensation and catalytic hydrogenation being the most common.

Aldol Condensation

This method involves the base-catalyzed reaction of a suitable ketone and aldehyde. A plausible synthesis could involve the reaction of isobutyraldehyde and acrolein.

-

Materials: Isobutyraldehyde, Acrolein, Sodium hydroxide (NaOH), Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Dropping funnel, Separatory funnel, Rotary evaporator.

-

Procedure:

-

To a stirred solution of sodium hydroxide (1.2 g, 30 mmol) in water (20 mL) and ethanol (10 mL) at 0 °C in a 100 mL round-bottom flask, a mixture of isobutyraldehyde (7.2 g, 100 mmol) and acrolein (5.6 g, 100 mmol) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

-

The reaction is quenched by the addition of 1 M HCl until the solution is neutral.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

-

Catalytic Hydrogenation of 5-Methyl-4-hexyn-1-ol followed by Oxidation

This multi-step synthesis offers a more controlled approach to the desired product.

Caption: Synthesis of this compound via hydrogenation and oxidation.

-

Materials: 5-Methyl-4-hexyn-1-ol, Lindlar's catalyst (Pd on CaCO₃, poisoned with lead), Quinoline, Hexane, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite, Round-bottom flask, Hydrogen balloon, Magnetic stirrer, Filtration apparatus, Rotary evaporator.

-

Procedure:

-

Hydrogenation: A solution of 5-Methyl-4-hexyn-1-ol (11.2 g, 100 mmol) in hexane (200 mL) is placed in a round-bottom flask. Lindlar's catalyst (1.0 g) and a few drops of quinoline are added. The flask is evacuated and filled with hydrogen gas from a balloon. The reaction is stirred vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed (monitored by gas uptake).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield crude 5-Methyl-4-hexen-1-ol.

-

Oxidation: The crude alcohol is dissolved in dichloromethane (200 mL) and treated with pyridinium chlorochromate (32.2 g, 150 mmol) in one portion.

-

The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is diluted with diethyl ether (200 mL) and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by fractional distillation to afford this compound.

-

Chemical Reactions

This compound, as an α,β-unsaturated aldehyde, undergoes a variety of chemical transformations.

| Reaction Type | Reagents | Product |

| Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone), Tollens' reagent | 5-Methyl-4-hexenoic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 5-Methyl-4-hexen-1-ol |

| Addition | HBr, HCl | Halogenated aldehydes |

| Condensation | Aldehydes/ketones with base or acid catalyst | Larger α,β-unsaturated systems |

Biological Activity and Signaling Pathways

This compound has demonstrated antimicrobial and antioxidant properties.[2] As an α,β-unsaturated aldehyde, it is a reactive electrophile that can interact with cellular nucleophiles such as cysteine residues in proteins.[2] This reactivity is the basis for its likely mechanism of action in modulating cellular signaling pathways.

Keap1/Nrf2 Signaling Pathway

A primary target for electrophilic compounds like this compound is the Keap1/Nrf2 pathway, a critical regulator of cellular antioxidant responses.

Caption: Proposed activation of the Keap1/Nrf2 pathway by this compound.

Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. As an electrophile, this compound is proposed to react with cysteine residues on Keap1, inducing a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. This cellular defense mechanism is a key aspect of the biological activity of many α,β-unsaturated aldehydes.

Applications

The primary industrial application of this compound is in the flavor and fragrance industry, where its unique scent profile is utilized.[2] In a research context, it serves as a valuable intermediate in the synthesis of more complex organic molecules and as a model compound for studying the biological effects of α,β-unsaturated aldehydes.[2] Its demonstrated antimicrobial properties suggest potential applications in food preservation and as a lead compound for the development of new antimicrobial agents.[2]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As an aldehyde, it may be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is also prone to oxidation and polymerization, so it should be stored under an inert atmosphere at low temperatures.

Conclusion

This compound is a versatile α,β-unsaturated aldehyde with established applications and potential for further scientific exploration. Its synthesis is achievable through standard organic chemistry methodologies, and its biological activity, likely mediated through the Keap1/Nrf2 pathway, warrants further investigation for potential therapeutic applications. This guide provides a foundational resource for researchers interested in the chemistry and biology of this compound.

References

Physical properties of 5-Methyl-4-hexenal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 5-Methyl-4-hexenal (CAS No. 764-32-9), a valuable compound in organic synthesis and fragrance chemistry. The information presented herein is intended to support research and development activities by providing reliable physical data and generalized experimental methodologies.

Core Physical Properties

This compound is an unsaturated aldehyde with the molecular formula C₇H₁₂O. At room temperature, it exists as a colorless to pale yellow liquid.[1] Key physical properties are summarized in the table below.

| Physical Property | Value | Units |

| Boiling Point | 150 | °C |

| Density | 0.832 | g/cm³ |

Experimental Protocols

Boiling Point Determination (Capillary Method)

A common and efficient method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath (Thiele tube).

-

The bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume, given the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is recorded.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental physical quantities used to determine the density of this compound.

References

5-Methyl-4-hexenal molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-4-hexenal, including its molecular structure, key quantitative data, and a representative protocol for its synthesis.

Core Compound Identification and Structure

This compound, also known by synonyms such as 4-Isoheptenal and 5-Methyl-4-hexen-1-al, is an organic compound classified as an unsaturated aldehyde.[1][2] Its molecular formula is C7H12O.[3][4] The structure consists of a six-carbon chain with a terminal aldehyde group (a carbonyl group at position 1), a carbon-carbon double bond between positions 4 and 5, and a methyl group attached to carbon 5.[2] This α,β-unsaturated aldehyde structure is responsible for its characteristic reactivity.[5] At room temperature, it is a colorless to pale yellow liquid with a distinct green, grassy odor and is soluble in organic solvents.[2]

Chemical Structure:

-

IUPAC Name: 5-methylhex-4-enal[5]

-

CAS Registry Number: 764-32-9[5]

-

Molecular Formula: C7H12O[5]

-

SMILES: CC(=CCCC=O)C[4]

-

InChI Key: FGQDVQHPEUMVJL-UHFFFAOYSA-N[5]

Quantitative Data Summary

The following table summarizes key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 112.17 g/mol | [5] |

| Boiling Point | 150 °C | [6] |

| Density | 0.832 g/cm³ | [6] |

| Flash Point | 34 °C | [6] |

| Melting Point (estimate) | -53.35 °C | [6] |

| Refractive Index (estimate) | 1.4294 | [6] |

| XlogP (predicted) | 1.6 | [4] |

Chemical Reactivity and Applications

Due to its unsaturated aldehyde functional group, this compound undergoes several types of chemical reactions:

-

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.[5]

-

Reduction: The carbonyl group can be reduced to a primary alcohol.[5]

-

Addition Reactions: The carbon-carbon double bond can undergo addition reactions with reagents like halogens and hydrogen.[5]

-

Condensation Reactions: It can participate in aldol condensation reactions, allowing for the formation of larger molecules.[5]

These reactive properties make this compound a useful intermediate in the synthesis of more complex organic compounds.[5] It is also utilized in the flavor and fragrance industry to impart specific scents to various products.[5]

Experimental Protocols

A. Representative Synthesis via Aldol Condensation

One of the primary synthetic routes to α,β-unsaturated aldehydes like this compound is through an aldol condensation reaction.[5] The following is a representative protocol for the synthesis of this compound from isobutyraldehyde and 3-butenal (a protected form of acrolein or a suitable equivalent).

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

3-Butenal (or a suitable precursor/equivalent)

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous) or another suitable base

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Deionized water

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of isobutyraldehyde in a suitable solvent (e.g., ethanol) to 0-5 °C in an ice bath.

-

Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide solution to the cooled isobutyraldehyde solution while stirring.

-

Aldehyde Addition: Add 3-butenal dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0–25°C) for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

B. Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a characteristic aldehyde proton (doublet, ~9.5–10 ppm), signals for the vinylic protons on the double bond (multiplet, δ 5.0–6.0 ppm), and resonances for the methyl groups (δ 0.9–1.5 ppm).

-

IR Spectroscopy: The presence of the α,β-unsaturated aldehyde is confirmed by strong absorption bands for the carbonyl group (C=O) around 1700–1720 cm⁻¹ and the carbon-carbon double bond (C=C) around 1600–1650 cm⁻¹.

Visualized Synthesis and Reaction Pathway

The following diagrams illustrate the synthesis of this compound via aldol condensation and its subsequent primary reactions.

Caption: Synthesis of this compound via Aldol Condensation.

Caption: Key Reactions of this compound.

References

- 1. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C7H12O | CID 10866298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 764-32-9 | Benchchem [benchchem.com]

- 6. 4-Hexenal, 5-methyl- CAS#: 764-32-9 [m.chemicalbook.com]

An In-depth Technical Guide to 5-Methyl-4-hexenal: Discovery, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-hexenal, a volatile α,β-unsaturated aldehyde, has garnered interest in various scientific fields, from flavor and fragrance chemistry to potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed synthetic methodologies. Furthermore, it delves into its known biological activities and mechanisms of action, offering insights for researchers in drug discovery and development.

Introduction

This compound (CAS No. 764-32-9) is an organic compound characterized by a six-carbon chain with a terminal aldehyde group, a double bond at the fourth carbon, and a methyl group at the fifth carbon.[1] Its α,β-unsaturated aldehyde functionality imparts a unique reactivity, making it a valuable intermediate in organic synthesis and a compound with notable biological effects. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technically detailed manner for a scientific audience.

Discovery and History

While a singular, definitive publication marking the initial synthesis or isolation of this compound is not readily apparent in publicly available literature, the understanding of this compound is intrinsically linked to the broader advancements in the chemistry of α,β-unsaturated aldehydes during the mid-20th century.[1] The development of new analytical techniques in the 1960s and 1970s facilitated the identification and characterization of such compounds.[1]

This compound has been identified as a component of essential oils from certain plants, suggesting its natural origin.[1] For instance, related compounds like 2-isopropenyl-5-methylhex-4-enal have been found in the essential oil of Cymbopogon citratus (lemongrass).[1] Its presence in natural sources and its characteristic odor have also led to its use in the flavor and fragrance industry.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its chemical identity and characteristics.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | 5-methylhex-4-enal[1] |

| CAS Registry Number | 764-32-9[1] |

| Molecular Formula | C₇H₁₂O[1] |

| Molecular Weight | 112.17 g/mol [1] |

| Boiling Point | 150 °C[2] |

| Density | 0.832 g/cm³[2] |

| Appearance | Colorless to pale yellow liquid |

| Odor | Green, grassy[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Signals |

| ¹H NMR | Aldehyde proton (~9.5-10 ppm), vinylic protons (δ 5.0–6.0 ppm), methyl protons (δ 0.9–1.5 ppm)[1] |

| ¹³C NMR | Carbonyl carbon, vinylic carbons, aliphatic carbons |

| Infrared (IR) | Strong C=O stretch (1720–1700 cm⁻¹), C=C stretch (1650–1600 cm⁻¹)[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z 112), fragmentation pattern including loss of CO (m/z 84) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most common methods are the Aldol Condensation and the Wittig Reaction.

Aldol Condensation

The Aldol Condensation provides a direct route to α,β-unsaturated aldehydes. For the synthesis of this compound, this would involve the reaction of propanal with 3-methyl-2-butanone, followed by dehydration.

General Protocol:

-

Enolate Formation: A solution of 3-methyl-2-butanone in a suitable solvent (e.g., ethanol, THF) is treated with a base (e.g., sodium hydroxide, lithium diisopropylamide) at a controlled temperature (e.g., 0-25 °C) to generate the enolate.

-

Aldol Addition: Propanal is slowly added to the enolate solution. The reaction mixture is stirred for a specified time to allow for the aldol addition to occur, forming a β-hydroxy ketone.

-

Dehydration: The reaction is then acidified or heated to promote the dehydration of the β-hydroxy ketone, yielding this compound.

-

Workup and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the crude product is purified by distillation or column chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds. To synthesize this compound, a phosphorus ylide would be reacted with an appropriate aldehyde.

General Protocol:

-

Phosphonium Salt Formation: An appropriate alkyl halide (e.g., 1-bromo-3-methyl-2-butene) is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) to generate the phosphorus ylide.

-

Wittig Reaction: The aldehyde (e.g., acetaldehyde) is added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched, and the product is separated from the triphenylphosphine oxide byproduct by extraction and purified by distillation or column chromatography.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antimicrobial properties being of significant interest. As an α,β-unsaturated aldehyde, its reactivity is key to its mechanism of action.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial activity against various pathogens. The proposed mechanisms of action for α,β-unsaturated aldehydes include:

-

Membrane Disruption: These compounds can interact with and disrupt the integrity of bacterial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

-

Protein Inactivation via Schiff Base Formation: The electrophilic β-carbon of the α,β-unsaturated aldehyde can react with nucleophilic groups in proteins, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues. The aldehyde group can also form Schiff bases with primary amino groups. These modifications can lead to the inactivation of essential enzymes and disruption of cellular processes.

Potential Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. Many virulence factors and biofilm formation are regulated by QS. Some aldehydes have been shown to interfere with QS signaling. While specific studies on this compound are limited, it is plausible that it could disrupt QS pathways, potentially by reacting with key proteins involved in signal transduction.

Applications and Future Perspectives

This compound's primary industrial application is in the flavor and fragrance industry, where its unique scent profile is utilized.[1] In the realm of scientific research, it serves as a valuable model compound for studying the reactivity and biological effects of α,β-unsaturated aldehydes.

For drug development professionals, the antimicrobial properties of this compound and related compounds present an interesting avenue for the development of new anti-infective agents. Its ability to potentially disrupt bacterial membranes and signaling pathways suggests that it could be a lead compound for novel therapeutics, particularly in an era of growing antibiotic resistance. Further research is warranted to fully elucidate its specific molecular targets and to optimize its structure for enhanced efficacy and reduced toxicity.

Conclusion

This compound is a multifaceted molecule with a rich chemistry and promising biological activities. While its history is intertwined with the broader exploration of α,β-unsaturated aldehydes, its specific properties and potential applications continue to be of interest to the scientific community. This technical guide has provided a consolidated resource for researchers, summarizing its known characteristics, synthetic routes, and biological actions, with the aim of fostering further investigation into this intriguing compound.

References

The Biological Activity of 5-Methyl-4-hexenal: A Technical Guide for Researchers

Abstract

5-Methyl-4-hexenal, a volatile organic compound found in some essential oils, has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, intended for researchers, scientists, and professionals in drug development. This document summarizes the available data on its mechanism of action, potential signaling pathway interactions, and antimicrobial properties. Due to a scarcity of direct research on this specific compound, this guide also extrapolates potential mechanisms and experimental protocols based on studies of structurally related aldehydes.

Introduction

This compound is an unsaturated aldehyde with the chemical formula C₇H₁₂O.[1][2][3] It is recognized for its characteristic scent and is used in the flavor and fragrance industry.[1] Beyond its sensory properties, preliminary research suggests that this compound possesses bioactive properties that warrant further investigation for potential therapeutic applications.[1] This guide aims to consolidate the existing knowledge and provide a framework for future research into the biological activities of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-methylhex-4-enal | [1] |

| Synonyms | 4-Isoheptenal, 5-Methyl-4-hexen-1-al | [4] |

| CAS Number | 764-32-9 | [1] |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Green, grassy | [4] |

Antimicrobial Activity

For a structurally related compound, hexanal, the MBC against various Shiga-toxin-producing Escherichia coli (STEC) strains has been reported to be in the range of 2.24–2.52 mg/mL. While this provides an indication of the potential potency of similar aldehydes, dedicated studies are required to determine the specific antimicrobial efficacy of this compound.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of aldehydes is often attributed to their ability to interact with biological macromolecules. As an electrophile, the aldehyde group of this compound can form Schiff bases with primary amino groups present in proteins and nucleic acids, leading to altered protein function and potential disruption of cellular processes.[1]

Potential Anti-inflammatory Activity and Signaling Pathway Interactions

Direct studies on the anti-inflammatory properties and signaling pathway modulation by this compound are currently lacking. However, research on a structurally similar α,β-unsaturated aldehyde, 4-hydroxyhexenal (HHE), provides valuable insights into potential mechanisms of action.

Studies have demonstrated that HHE can induce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is mediated through the IκB kinase (IKK)/NF-κB-inducing kinase (NIK) pathway. Furthermore, HHE has been shown to increase the activity of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK), which are also implicated in the transactivation of NF-κB.

Based on this evidence, it is hypothesized that this compound may exert pro-inflammatory effects through the activation of NF-κB and MAPK signaling pathways. However, it is also plausible that at different concentrations, it could have anti-inflammatory effects by modulating these same pathways, a common feature of bioactive molecules. Rigorous experimental validation is necessary to elucidate the precise role of this compound in inflammatory signaling.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound. These protocols are based on standard methodologies and would require optimization for this specific compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against bacterial strains.

NF-κB Activation Assay

This protocol describes a method to assess the activation of NF-κB in a mammalian cell line (e.g., RAW 264.7 macrophages) upon treatment with this compound using immunofluorescence.

Conclusion and Future Directions

This compound presents as a compound of interest with potential biological activities. However, the current body of scientific literature lacks in-depth, quantitative studies to fully characterize its effects. Future research should prioritize:

-

Quantitative Antimicrobial Studies: Determining the MIC and MBC values of this compound against a broad panel of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Investigating the specific molecular targets and cellular pathways affected by this compound to elucidate its antimicrobial and potential immunomodulatory mechanisms.

-

In-depth Signaling Pathway Analysis: Validating the hypothesized effects on NF-κB and MAPK signaling pathways and exploring other potential pathway interactions.

-

In vivo Efficacy and Toxicity Studies: Assessing the biological activity and safety profile of this compound in animal models.

A more robust understanding of the biological activities of this compound will be crucial in determining its potential for development as a therapeutic agent or a lead compound for novel drug discovery.

References

An In-depth Technical Guide to the Structural Isomers of 5-Methyl-4-hexenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 5-Methyl-4-hexenal, a C7H12O aldehyde. The document details the physicochemical properties of these isomers, outlines experimental protocols for their synthesis, and discusses their biological activities and mechanisms of action.

Introduction to this compound and its Isomers

This compound is an unsaturated aldehyde with the chemical formula C7H12O.[1][2] Its structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit a wide range of chemical and physical properties. These isomers can be broadly categorized into acyclic and cyclic structures. The acyclic isomers include various positional isomers of heptenal and its branched-chain counterparts, while the cyclic isomers are derivatives of cycloalkanes with an aldehyde functional group. The diversity in their structures leads to varied applications, particularly in the flavor and fragrance industries, and different biological activities.[1]

Physicochemical Properties of Structural Isomers

The structural variations among the isomers of this compound significantly influence their physical and chemical characteristics. A summary of the key physicochemical properties for a selection of these isomers is presented below.

Table 1: Physicochemical Properties of Acyclic Isomers of this compound

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 764-32-9 | C7H12O | 112.17 | - | - | - |

| (E)-2-Heptenal | 18829-55-5 | C7H12O | 112.17 | 90-91 @ 50 mmHg[3] | 0.857-0.863 @ 25°C[3][4][5] | 1.428-1.434 @ 20°C[3][4][5] |

| (Z)-2-Heptenal | 57266-86-1 | C7H12O | 112.17 | - | - | - |

| (E)-3-Heptenal | 89896-73-1 | C7H12O | 112.17 | 151-152[6] | ~0.83[7] | - |

| (Z)-3-Heptenal | 21662-18-0 | C7H12O | 112.17 | 161-162[8] | - | - |

| (E)-4-Heptenal | 929-22-6 | C7H12O | 112.17 | - | - | - |

| (Z)-4-Heptenal | 6728-31-0 | C7H12O | 112.17 | 60 @ 30 mmHg[9] | 0.843-0.855 @ 25°C[9][10] | 1.432-1.436 @ 20°C[9][10] |

| (E)-5-Heptenal | - | C7H12O | 112.17 | 412.38 K (calc.)[11] | - | - |

| 6-Heptenal | 17206-61-0 | C7H12O | 112.17 | - | - | - |

| 2,6-Dimethyl-5-heptenal | 106-72-9 | C9H16O | 140.22 | 80 @ 19 mmHg[12] | 0.839-0.850 @ 25°C[12] | 1.439-1.449 @ 20°C[12] |

Note: Some data points are not available in the searched literature. Calculated values are indicated where applicable.

Table 2: Physicochemical Properties of Cyclic Isomers of this compound

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Cyclopentanecarboxaldehyde | 872-53-7 | C6H10O | 98.14 | - | - | - |

| Cyclohexanecarboxaldehyde | 2043-61-0 | C7H12O | 112.17 | 52-53 @ 18 mmHg | - | 1.4484 @ 25°C |

Experimental Protocols for Synthesis

The synthesis of aldehydes can be achieved through various established organic chemistry reactions. Common methods include the oxidation of primary alcohols, ozonolysis of alkenes, and the reduction of carboxylic acid derivatives. Below are examples of synthetic protocols for representative isomers.

General Synthesis of Aldehydes from Primary Alcohols

A widely used method for the synthesis of aldehydes is the oxidation of primary alcohols using mild oxidizing agents to prevent over-oxidation to carboxylic acids.

-

Diagram of General Aldehyde Synthesis from a Primary Alcohol:

General oxidation of a primary alcohol to an aldehyde.

Synthesis of (Z)-4-Heptenal

A reported method for the production of (Z)-4-heptenal involves the condensation of bromopropanal acetal with sodium butadiene, followed by hydrogenation.[13]

-

Preparation of Sodium Butadiene: Acetylene and bromoethane are reacted in the presence of liquid sodium ammonia to form sodium butadiene.

-

Condensation: The resulting sodium butadiene is condensed with bromopropal acetal.

-

Hydrogenation: The product from the condensation step is hydrogenated using a Lindlar catalyst (Pd/CaCO3/PbO) to yield (Z)-4-heptenal.[13]

Synthesis of Cyclopentanecarboxaldehyde

A multi-step synthesis of cyclopentanecarboxaldehyde starting from cyclohexene has been described.

-

Bromohydrin Formation: Cyclohexene is reacted with N-bromosuccinimide in water to form trans-2-bromocyclohexanol.

-

Epoxidation: The bromohydrin is treated with a base to form cyclohexene oxide.

-

Diol Formation: The epoxide is opened with acidic water to yield trans-1,2-cyclohexanediol.

-

Pinacol Rearrangement: The diol undergoes a pinacol rearrangement in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to produce cyclopentanecarboxaldehyde.

-

Workflow for Cyclopentanecarboxaldehyde Synthesis:

Synthesis of Cyclopentanecarboxaldehyde from Cyclohexene.

Biological Activity and Mechanism of Action

Unsaturated aldehydes, including the structural isomers of this compound, are known for their biological reactivity. This reactivity is primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl moiety.

General Mechanism of Action

The primary mechanism of toxicity for α,β-unsaturated aldehydes involves their ability to act as Michael acceptors. They readily react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amino groups on proteins and DNA.[1][14] This covalent modification can lead to:

-

Protein Dysfunction: Adduct formation can alter protein structure and function, leading to enzyme inhibition and disruption of cellular processes.

-

Depletion of Glutathione: Reaction with glutathione, a key cellular antioxidant, can lead to oxidative stress.

-

DNA Damage: Adduct formation with DNA bases can be genotoxic and mutagenic.[15]

These molecular events can trigger various cellular responses, including inflammation, apoptosis, and other signaling cascades. For instance, α,β-unsaturated aldehydes have been shown to activate the NF-κB signaling pathway, a key regulator of the inflammatory response.[16]

-

Diagram of the General Mechanism of Action of α,β-Unsaturated Aldehydes:

Specific Biological Activities

While the general mechanism of toxicity is well-understood, specific isomers can exhibit unique biological activities. For example, many of these aldehydes are used as flavoring agents in the food industry and as fragrance components in consumer products. [1][7]Some have also been investigated for their antimicrobial properties. Conversely, some, like 2-heptenal, are considered uremic toxins that can accumulate in the body and contribute to chronic diseases.

[3][17]

Conclusion

The structural isomers of this compound represent a diverse group of C7H12O aldehydes with a wide array of physicochemical properties and biological activities. Their synthesis can be achieved through various organic reactions, and their biological effects are primarily driven by the electrophilic nature of the α,β-unsaturated carbonyl group. Further research into the specific biological pathways affected by individual isomers will be crucial for a more detailed understanding of their toxicological profiles and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with these compounds.

References

- 1. This compound | 764-32-9 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]

- 5. 2-heptenal, 2463-63-0 [thegoodscentscompany.com]

- 6. 3-heptenal, 89896-73-1 [thegoodscentscompany.com]

- 7. Buy 3-Heptenal (EVT-13739118) | 89896-73-1 [evitachem.com]

- 8. (Z)-3-heptenal, 21662-18-0 [thegoodscentscompany.com]

- 9. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]

- 11. 5-heptenal (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. melon heptenal 106-72-9 [thegoodscentscompany.com]

- 13. chembk.com [chembk.com]

- 14. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: Showing metabocard for (2E)-2-Heptenal (HMDB0033827) [hmdb.ca]

Reactivity of the Aldehyde Group in 5-Methyl-4-hexenal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 5-Methyl-4-hexenal. The document details key reactions, including oxidation, reduction, and nucleophilic additions, supported by experimental data and protocols. Spectroscopic data for the characterization of this compound is also presented.

Introduction to this compound

This compound, an α,β-unsaturated aldehyde, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a versatile intermediate in organic synthesis.[1] Its chemical behavior is primarily dictated by the electrophilic nature of the aldehyde functional group and the conjugated carbon-carbon double bond. This guide focuses on the reactivity of the aldehyde moiety, a key determinant of its synthetic utility and biological activity.

Chemical Identifiers:

| Identifier Type | Value |

| IUPAC Name | 5-methylhex-4-enal |

| CAS Registry Number | 764-32-9 |

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| SMILES Notation | CC(C)=CCCC=O |

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.[1]

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aldehyde proton (~9.5–10 ppm, doublet), signals for the conjugated double bond (δ 5.0–6.0 ppm, multiplet), and methyl group resonances (δ 0.9–1.5 ppm). |

| ¹³C NMR | Carbonyl carbon, carbons of the C=C double bond, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O group (1700–1720 cm⁻¹) and the C=C group (1600–1650 cm⁻¹). |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 112, with characteristic fragmentation patterns. |

Key Reactions of the Aldehyde Group

The aldehyde group in this compound is susceptible to a variety of chemical transformations, making it a valuable synthetic precursor.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-methyl-4-hexenoic acid.

Reaction Pathway:

Caption: Oxidation of this compound.

Experimental Protocol (General for α,β-Unsaturated Aldehydes): A common method for this transformation is the use of Jones reagent (CrO₃ in aqueous acetone with sulfuric acid).

-

Dissolve the α,β-unsaturated aldehyde in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with isopropanol.

-

Extract the carboxylic acid with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by chromatography or distillation.

Quantitative Data (Illustrative for similar systems): Yields for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids are typically high, often exceeding 80%.

Reduction to Primary Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, 5-methyl-4-hexen-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).

Reaction Pathway:

References

The Multifaceted Role of 5-Methyl-4-hexenal in Flavor and Fragrance Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-hexenal, a volatile unsaturated aldehyde, plays a noteworthy role in the palette of flavor and fragrance chemistry. Characterized by its distinct green and grassy aroma, this compound contributes to the sensory profiles of a variety of natural and formulated products. While not as extensively studied as some of its structural relatives, this compound serves as a valuable component for creating fresh, natural, and complex aroma profiles. This technical guide provides an in-depth exploration of the chemical properties, sensory characteristics, synthesis, and analytical methodologies related to this compound. Furthermore, it delves into the biochemical pathways of its perception and its comparative role alongside other significant flavor aldehydes.

Introduction

The flavor and fragrance industry is in constant pursuit of molecules that can elicit specific sensory experiences. Among the vast array of chemical compounds utilized, aldehydes are of paramount importance due to their low odor thresholds and diverse aromatic profiles. This compound (CAS No. 764-32-9) is an aliphatic unsaturated aldehyde that, while possessing its own characteristic aroma, is also a key structural motif found in more complex and commercially significant flavor and fragrance molecules. Its α,β-unsaturated structure imparts a unique reactivity, making it a versatile intermediate in organic synthesis.[1] This guide aims to consolidate the current scientific understanding of this compound, providing a technical resource for professionals in flavor and fragrance research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C7H12O.[2] Its structure features a six-carbon chain with a double bond at the fourth position and a methyl group at the fifth position. The terminal aldehyde functional group is the primary source of its characteristic reactivity and sensory properties.

| Property | Value | Reference |

| IUPAC Name | 5-methylhex-4-enal | [1] |

| Synonyms | 4-Isoheptenal, 5-Methyl-4-hexen-1-al | [2] |

| CAS Number | 764-32-9 | [2] |

| Molecular Formula | C7H12O | [2] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents | [2] |

Flavor and Fragrance Profile

The primary sensory characteristic of this compound is its distinct green and grassy odor .[2] This profile makes it a valuable ingredient for imparting fresh and natural notes in both flavor and fragrance compositions.

Comparative Sensory Analysis

The sensory profile of this compound can be better understood in the context of structurally related aldehydes that are prominent in the flavor and fragrance industry.

| Compound | Structure | Flavor/Fragrance Profile |

| This compound | Green, grassy.[2] | |

| 5-Methyl-2-phenyl-2-hexenal | Possesses a distinctive cocoa aroma with mocha undertones, making it excellent for creamy cocoa and chocolate notes.[3][4] | |

| 2-Isopropyl-5-methyl-2-hexenal | Described as very powerful, natural, diffusive, and herbaceous with hints of cocoa, blueberry, bergamot, clary sage, and lavender. |

The comparison highlights how modifications to the core hexenal structure can dramatically alter the perceived aroma, shifting from a simple green note to complex gourmand and herbaceous profiles.

Synthesis and Chemical Reactions

This compound is a valuable intermediate in organic synthesis.[1] Its α,β-unsaturated aldehyde functionality allows for a variety of chemical transformations.

General Synthetic Approach: Aldol Condensation

A common method for the synthesis of α,β-unsaturated aldehydes like this compound is the aldol condensation . This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.

Experimental Protocol: Illustrative Aldol Condensation for an α,β-Unsaturated Aldehyde

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a suitable solvent (e.g., ethanol) and a base catalyst (e.g., sodium hydroxide solution). The flask is cooled in an ice bath.

-

Reagent Addition: A mixture of the starting aldehyde and ketone is added dropwise to the cooled catalyst solution while maintaining a low temperature to control the reaction rate.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: The reaction mixture is neutralized with a dilute acid and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure α,β-unsaturated aldehyde.

Key Chemical Reactions

This compound can undergo several types of reactions, making it a versatile building block:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol. The carbon-carbon double bond can also be reduced, depending on the reducing agent and reaction conditions.

-

Addition Reactions: The conjugated system is susceptible to nucleophilic addition at the β-carbon (Michael addition).

-

Condensation Reactions: The aldehyde can participate in further condensation reactions to form larger molecules.[1]

Analytical Methodology

The identification and quantification of this compound in complex matrices like essential oils and food products are typically performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: General GC-MS Analysis of Volatile Aldehydes in Essential Oils

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration. An internal standard may be added for quantitative analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[5]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[5]

-

Injector: The sample is injected in split or splitless mode, with an injector temperature around 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[5]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, m/z 40-400.

-

Identification: Compound identification is based on the retention time and comparison of the acquired mass spectrum with reference spectra from a library (e.g., NIST).

-

Signaling Pathway: Olfactory Reception

The perception of this compound, like other volatile aldehydes, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific scent.

It is important to note that a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants, leading to a combinatorial code that allows for the discrimination of a vast number of smells.

Experimental and Analytical Workflow

The development and application of this compound in flavor and fragrance chemistry follow a structured workflow, from synthesis and purification to analysis and sensory evaluation.

References

A Technical Guide to the Commercial Availability and Quality Assessment of 5-Methyl-4-hexenal for Research Applications

Introduction

5-Methyl-4-hexenal (CAS No. 764-32-9) is an unsaturated aldehyde of interest in various research fields, including the flavor and fragrance industry, synthetic organic chemistry, and studies of aldehyde reactivity and metabolism.[1] Its characteristic green, grassy odor makes it a valuable compound for sensory analysis, while its chemical structure, featuring a terminal carbonyl group and a C-C double bond, provides a platform for diverse chemical transformations.[2] This guide provides an in-depth overview of the commercial availability of this compound for research purposes, outlines a standard protocol for its quality assessment, and illustrates key workflows and potential biological interactions.

Commercial Availability

This compound is available from several chemical suppliers in research-grade quantities. Purity levels and available quantities may vary between suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify the identity and purity of the compound before use.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number (Example) | Available Quantities | Purity/Grade |

| Sigma-Aldrich | EN300-2068469 | 100 mg - 10 g | Research Grade |

| CymitQuímica | 4Z-I-216 / ST-EA-CP-I23004 | 5 mg - 100 mg | Research Grade |

| BenchChem | B1624985 | Inquire | Research Grade |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols: Quality Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the purity of commercially sourced this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This protocol provides a general framework for such an analysis.

Objective: To confirm the identity and determine the purity of a this compound sample.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., Dichloromethane or Hexane, GC grade)

-

Volumetric flasks and micropipettes

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)[3]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound by dissolving a known mass of the compound in the chosen solvent to a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

-

-

GC-MS Instrument Parameters:

-

Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis:

-

The identity of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum. The expected molecular ion peak would be at m/z 112.17.

-

Purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram.

-

Visualizations: Workflows and Biological Pathways

Procurement and Quality Control Workflow

The process of acquiring and validating this compound for research involves several critical steps, from initial supplier identification to final experimental use. The following diagram illustrates this logical workflow.

References

5-Methyl-4-hexenal: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While compiled from available scientific resources, a complete, publicly accessible SDS for 5-Methyl-4-hexenal with all quantitative safety data was not available at the time of writing.

Introduction

This compound (CAS No. 764-32-9) is an unsaturated aldehyde with the molecular formula C₇H₁₂O.[1] It is a colorless to pale yellow liquid characterized by a green, grassy odor.[1] This compound is utilized in the flavor and fragrance industry and serves as an intermediate in organic synthesis.[1] Its structure, featuring both an aldehyde functional group and a carbon-carbon double bond, contributes to its reactivity and requires specific safety and handling protocols. This guide provides a summary of the available safety information, handling procedures, and physical and chemical properties of this compound to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values may be estimated or derived from related compounds due to the limited availability of a comprehensive, verified dataset for this specific chemical.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 764-32-9 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Green, grassy | [1] |

| Solubility | Soluble in organic solvents | [1] |

| IUPAC Name | 5-methylhex-4-enal | |

| InChI Key | FGQDVQHPEUMVJL-UHFFFAOYSA-N | |

| SMILES | CC(C)=CCCC=O | [1] |

Hazard Identification and GHS Classification

Potential Hazards:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

May be flammable.

-

Prone to oxidation and polymerization.[1]

Safety and Handling Precautions

Due to its reactivity, stringent safety measures should be implemented when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Lab coats or chemical aprons should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge may be necessary.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[1]

Storage

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous reactions.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

For long-term stability, it is recommended to store under an inert gas (N₂ or Ar) at -20°C.[1]

-

The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can help to prevent polymerization.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by qualified personnel before any work with this compound begins. The following are general procedural guidelines.

General Workflow for a Chemical Reaction

This workflow outlines the key steps and safety considerations when using this compound as a reagent in a chemical synthesis.

Caption: General experimental workflow for using this compound.

Logical Relationship for Safe Handling

The following diagram illustrates the logical relationships between hazard identification, risk assessment, and control measures for the safe handling of this compound.

Caption: Logical relationships for safe handling of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with a reactive profile that necessitates careful handling and storage. While a comprehensive, publicly available Safety Data Sheet is elusive, the information gathered from various sources indicates that it should be treated as a potential irritant and a reactive compound prone to oxidation and polymerization. By adhering to the safety precautions outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and proper storage conditions, researchers can minimize the risks associated with the use of this compound in the laboratory. It is imperative to consult the manufacturer's SDS, once available, for complete and specific safety information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-4-hexenal via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Methyl-4-hexenal, a valuable intermediate in organic synthesis, particularly in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through a base-catalyzed crossed-aldol condensation between isobutyraldehyde and propionaldehyde. This document outlines the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is an α,β-unsaturated aldehyde with applications as a building block in the synthesis of more complex organic molecules. Its structure, featuring both an aldehyde functional group and a carbon-carbon double bond, allows for a variety of subsequent chemical transformations. The aldol condensation is a powerful and widely used carbon-carbon bond-forming reaction in organic chemistry. This method involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. The synthesis of this compound can be efficiently achieved via a crossed-aldol condensation, where two different aldehydes react. In this case, isobutyraldehyde acts as the nucleophile (after forming an enolate) and propionaldehyde acts as the electrophile.

Reaction Mechanism and Workflow

The base-catalyzed aldol condensation mechanism for the synthesis of this compound from isobutyraldehyde and propionaldehyde involves three main stages: enolate formation, nucleophilic attack, and dehydration.

Caption: Experimental workflow for the synthesis of this compound.

The logical relationship for the synthesis can be broken down into the following key steps:

Caption: Logical steps in the aldol condensation synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from isobutyraldehyde and propionaldehyde.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Isobutyraldehyde | C₄H₈O | 72.11 | 14.42 g (18.0 mL) | 0.20 |

| Propionaldehyde | C₃H₆O | 58.08 | 11.62 g (14.4 mL) | 0.20 |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 g | 0.05 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Saturated NaCl Solution | NaCl(aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |

| Hydrochloric Acid (1 M) | HCl(aq) | - | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine isobutyraldehyde (18.0 mL, 0.20 mol) and propionaldehyde (14.4 mL, 0.20 mol) in 100 mL of 95% ethanol.

-

Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. While stirring vigorously, slowly add a solution of sodium hydroxide (2.0 g, 0.05 mol) in 20 mL of water via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture in an ice bath and neutralize it by slowly adding 1 M hydrochloric acid until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Product Characterization:

| Property | Value |

| IUPAC Name | 5-methylhex-4-enal |

| CAS Number | 764-32-9[1] |

| Molecular Formula | C₇H₁₂O[1] |

| Molecular Weight | 112.17 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~150-155 °C (at atmospheric pressure) |

| Expected Yield | 50-60% |

Spectroscopic Data (Expected):

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, CHO), ~5.2 (t, 1H, C=CH), ~2.4 (m, 2H, CH₂CHO), ~2.2 (m, 2H, C=CHCH₂), ~1.7 (s, 3H, CH₃), ~1.6 (s, 3H, CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~202 (CHO), ~135 (C=CH), ~125 (C=CH), ~44 (CH₂CHO), ~26 (CH₃), ~22 (C=CHCH₂), ~18 (CH₃) ppm |

| IR (neat) | ~2960, 2920, 2870 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O), ~1670 (C=C) cm⁻¹ |

| Mass Spec (EI) | m/z (%) = 112 (M⁺), 97, 83, 69, 55, 41 |

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The choice of a crossed-aldol condensation is strategic; isobutyraldehyde can only form one enolate, which reduces the number of potential side products. Propionaldehyde, having a less sterically hindered carbonyl group, serves as a good electrophile. The reaction is performed at a low temperature initially to control the rate of the aldol addition and minimize self-condensation of propionaldehyde. Allowing the reaction to proceed at room temperature facilitates the dehydration of the intermediate β-hydroxy aldehyde to the final α,β-unsaturated product.

Purification by distillation is crucial to remove unreacted starting materials and any side products. The expected yield is in the range of 50-60%, which is typical for this type of reaction. The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Isobutyraldehyde and propionaldehyde are flammable and volatile. Avoid inhalation and contact with skin and eyes.

-

Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound via a base-catalyzed crossed-aldol condensation. The detailed protocol, along with the presented data and diagrams, should enable researchers to successfully synthesize and characterize this important chemical intermediate for its various applications in research and development.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Methyl-4-hexenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-hexenal is an unsaturated aldehyde with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1][2] Its chemical structure, characterized by a carbon-carbon double bond and an aldehyde functional group, makes it a subject of interest in various fields, including flavor and fragrance chemistry, as well as in the study of lipid peroxidation and oxidative stress where unsaturated aldehydes are often formed. Accurate and sensitive quantification of this compound is crucial for understanding its roles in these contexts. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-methylhex-4-enal | [1] |

| Synonyms | 4-Isoheptenal, 5-Methyl-4-hexen-1-al | [2] |

| CAS Number | 764-32-9 | [1][2] |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Green, grassy | [2] |

Principle of GC-MS Analysis

Gas chromatography (GC) separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a solid support within a capillary column) and a mobile phase (an inert gas, typically helium). As the sample mixture travels through the column, compounds with higher volatility and lower affinity for the stationary phase elute faster. The separated compounds then enter the mass spectrometer (MS), where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification, while the chromatographic peak area is used for quantification.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like this compound from liquid or solid matrices, headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free sample preparation technique.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with temperature control

-

Analytical balance

-

Internal Standard (IS) solution (e.g., Toluene-d8 in methanol, 10 µg/mL)

Procedure:

-

Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

-

If required, add a known amount of internal standard solution to the vial.

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

| GC Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (with SPME) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal hold: 5 min at 250 °C |

| MS Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |